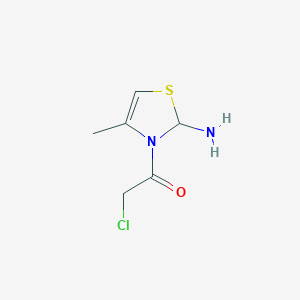

N-(Chloroacetyl)2-amino-4-methylthiazol

Description

Significance of the Thiazole (B1198619) Scaffold in Modern Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in medicinal chemistry. researchgate.netijcce.ac.irresearchgate.netuea.ac.uk Its structural importance is evident in its incorporation into a wide range of FDA-approved drugs. researchgate.net The thiazole moiety is a key component in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. ijcce.ac.iruea.ac.ukresearchgate.net This versatility stems from the ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net

The significance of the thiazole scaffold is highlighted by its presence in essential biomolecules like vitamin B1 (thiamine) and in the core structure of penicillins. researchgate.net Furthermore, numerous synthetic thiazole derivatives have been developed as potent therapeutic agents. For instance, sulfathiazole (B1682510) is a well-known antibacterial agent, ritonavir (B1064) is an anti-HIV drug, and dasatinib (B193332) is an anticancer agent. researchgate.net The continued exploration of thiazole chemistry is driven by the need to address challenges such as drug resistance, leading researchers to design and synthesize novel thiazole derivatives with enhanced potency and improved pharmacokinetic profiles.

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antibacterial |

| Ritonavir | Anti-HIV |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

| Abafungin | Antifungal |

Positioning of N-(Chloroacetyl)-2-amino-4-methylthiazole within the Landscape of Thiazole Derivatives

Within the vast family of thiazole derivatives, N-(Chloroacetyl)-2-amino-4-methylthiazole holds a crucial position as a key synthetic intermediate. Its structure features a 4-methylthiazole (B1212942) core with an amino group at the 2-position, which is acylated with a chloroacetyl group. This specific combination of functional groups makes it a highly versatile building block for the synthesis of more complex molecules.

The presence of the reactive chloroacetyl group is of particular importance. The chlorine atom serves as a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents and the construction of diverse molecular scaffolds. Researchers utilize N-(Chloroacetyl)-2-amino-4-methylthiazole to synthesize a range of derivatives by reacting it with various nucleophiles, such as amines, thiols, and other heterocyclic compounds. This strategic positioning as a reactive intermediate allows for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships in the development of new biologically active compounds.

Current Research Trends and Academic Interest in Chloroacetamide-Thiazole Conjugates

The conjugation of a chloroacetamide moiety with a thiazole ring has emerged as a significant area of research in contemporary medicinal chemistry. These chloroacetamide-thiazole conjugates are actively being investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. researchgate.netnih.gov

Current research trends focus on the synthesis of novel libraries of chloroacetamide-thiazole derivatives and the evaluation of their biological activities. researchgate.netnih.gov Studies have demonstrated that these conjugates can exhibit potent antimicrobial and anticancer properties. nih.gov The chloroacetamide group is known to be a reactive electrophile that can covalently bind to nucleophilic residues in biological macromolecules, such as enzymes and proteins, leading to the inhibition of their function. When attached to a thiazole scaffold, this reactive group can be directed to specific biological targets, enhancing the potency and selectivity of the resulting conjugate.

Academic interest in these compounds is also driven by the desire to understand their mechanisms of action. For example, in cancer research, some chloroacetamide-thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. In the context of antimicrobial research, these conjugates are being explored as potential inhibitors of essential bacterial enzymes.

Research Scope and Objectives Pertaining to N-(Chloroacetyl)-2-amino-4-methylthiazole

The primary research scope surrounding N-(Chloroacetyl)-2-amino-4-methylthiazole is its utilization as a starting material for the synthesis of novel and diverse thiazole derivatives with potential biological applications. The overarching objective is to leverage the reactivity of this intermediate to construct molecules with improved therapeutic properties.

Specific research objectives often include:

Synthesis of Novel Derivatives: The design and efficient synthesis of new series of compounds by reacting N-(Chloroacetyl)-2-amino-4-methylthiazole with a variety of nucleophiles to create a library of structurally diverse molecules.

Biological Screening: The evaluation of the synthesized compounds for their biological activities, such as anticancer, antimicrobial, antifungal, and anti-inflammatory effects, using in vitro and in vivo assays. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: The systematic investigation of how modifications to the chemical structure of the derivatives affect their biological activity. This involves analyzing the impact of different substituents on potency and selectivity, with the goal of identifying key structural features required for optimal activity. nih.gov

Mechanism of Action Studies: The elucidation of the molecular mechanisms by which the active compounds exert their biological effects. This can involve identifying the specific cellular targets and pathways that are modulated by the compounds.

By pursuing these objectives, researchers aim to develop new lead compounds that can be further optimized into clinically useful drugs for the treatment of various diseases.

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClN2OS |

|---|---|

Molecular Weight |

192.67 g/mol |

IUPAC Name |

1-(2-amino-4-methyl-2H-1,3-thiazol-3-yl)-2-chloroethanone |

InChI |

InChI=1S/C6H9ClN2OS/c1-4-3-11-6(8)9(4)5(10)2-7/h3,6H,2,8H2,1H3 |

InChI Key |

AAKOIDULASGAKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(N1C(=O)CCl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Chloroacetyl 2 Amino 4 Methylthiazol

Established Synthetic Routes to N-(Chloroacetyl)-2-amino-4-methylthiazole

The traditional synthesis of N-(Chloroacetyl)-2-amino-4-methylthiazole is a two-step process. It begins with the formation of the core 2-amino-4-methylthiazole (B167648) ring, which is subsequently acylated.

Conventional Cyclization Reactions (e.g., involving chloroacetone (B47974) and thiourea)

The primary route to the precursor, 2-amino-4-methylthiazole, is the Hantzsch thiazole (B1198619) synthesis. This classic method involves the cyclization reaction between an α-haloketone and a thioamide. For 2-amino-4-methylthiazole, the specific reactants are chloroacetone and thiourea (B124793). orgsyn.orgresearchgate.net

The reaction is typically initiated by suspending thiourea in water, to which chloroacetone is added. orgsyn.org The reaction proceeds as the thiourea dissolves, and the mixture is then refluxed for a couple of hours. orgsyn.org The mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. After the reaction, the mixture is cooled and made basic to isolate the 2-amino-4-methylthiazole product. orgsyn.org Yields for this method are reported to be in the range of 70–75%. orgsyn.org While water is a common solvent to control the reaction's exothermicity, the reaction can be conducted without a diluent, though it may become vigorous. orgsyn.org

Acylation of 2-Amino-4-methylthiazole with Chloroacetyl Chloride

Once 2-amino-4-methylthiazole is synthesized, the final step is the acylation of its amino group. This is achieved by reacting it with chloroacetyl chloride. mdpi.com This reaction is a nucleophilic acyl substitution where the exocyclic amino group of the thiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

The process is typically carried out in a dry organic solvent, such as benzene (B151609), dioxane, or chloroform (B151607), under basic conditions. nih.govekb.eg A base, commonly a tertiary amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the reaction. ijcmas.comnih.gov The removal of HCl drives the reaction to completion. The reaction of 2-aminothiazole (B372263) derivatives with chloroacetyl chloride is a well-established method for producing the corresponding chloroacetamide compounds, which serve as key intermediates for further synthesis. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the acylation reaction are highly dependent on the specific conditions employed. Researchers have explored various combinations of solvents, bases, temperatures, and reaction times to optimize the synthesis of N-(Chloroacetyl)-2-amino-4-methylthiazole and related structures.

For instance, one procedure involves adding chloroacetyl chloride dropwise to a solution of the aminothiazole and triethylamine in dry benzene at ice-cold temperatures. The mixture is then stirred for several hours, followed by refluxing to ensure the reaction goes to completion, affording a yield of 75%. Another approach utilizes potassium carbonate as the base and chloroform as the solvent, with the reaction mixture being refluxed for approximately 12 hours. nih.gov The choice of an aprotic solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The temperature is also a key parameter; initial cooling is often used to control the initial exothermic reaction, followed by heating to increase the reaction rate. ekb.eg

Table 1: Comparison of Reaction Conditions for Acylation

| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Triethylamine | Dry Benzene | Ice-cold, then reflux | 6 hr stir, 4 hr reflux | 75% | |

| 2-Aminobenzothiazole-6-carboxylic acid | K₂CO₃ | Chloroform | Reflux | 12 hr | - | nih.gov |

| Schiff bases of hydrazinoacetylamino benzothiazole (B30560) | Triethylamine | Dioxane | 0-5 °C, then reflux | 5 hr stir, 3 hr reflux | - | nih.gov |

Advanced and Novel Synthetic Strategies for N-(Chloroacetyl)-2-amino-4-methylthiazol Derivatives

While the Hantzsch synthesis followed by acylation is a robust method, research into more advanced and efficient synthetic strategies continues, focusing on creating derivatives and improving the environmental footprint of the synthesis.

C-Amidoalkylation Approaches

N-(Chloroacetyl)-2-amino-4-methylthiazole is an excellent reagent for C-amidoalkylation reactions. The presence of the reactive chloroacetyl group allows it to function as an electrophile, enabling the introduction of the entire N-(2-amino-4-methylthiazol-yl)acetamido moiety onto other nucleophilic molecules. researchgate.net

This strategy is particularly useful for synthesizing complex molecules where the thiazole unit is linked to another heterocyclic system via a methylene (B1212753) bridge. For example, the amidoalkylation of secondary heterocyclic amines with N-(chloroacetyl) compounds results in new derivatives containing linked heterocyclic fragments. researchgate.net This type of reaction expands the chemical space accessible from N-(Chloroacetyl)-2-amino-4-methylthiazole, allowing for the creation of novel compounds with potentially enhanced biological activities.

Green Chemistry and Solid-State Synthesis Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of thiazole synthesis, several "green" approaches have been reported for the initial cyclization step. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. organic-chemistry.org Domino alkylation-cyclization reactions performed under microwave irradiation offer a rapid and efficient alternative to the traditional Hantzsch synthesis. organic-chemistry.org Other green methods include solvent-free reactions or grinding techniques, which minimize the use of hazardous organic solvents. researchgate.net

Furthermore, solid-phase synthesis represents an advanced strategy for preparing derivatives. Although not yet widely reported for N-(Chloroacetyl)-2-amino-4-methylthiazole itself, solid-phase methods have been successfully developed for synthesizing related benzothiazole amino acids and peptides. mdpi.com This approach involves attaching the initial reactant to a solid support and carrying out the subsequent reactions, which simplifies purification by allowing reagents and byproducts to be washed away. Adapting solid-phase techniques to the synthesis of N-(Chloroacetyl)-2-amino-4-methylthiazole derivatives could offer significant advantages in terms of efficiency and automation.

Chemical Reactivity and Derivatization Studies of N-(Chloroacetyl)-2-amino-4-methylthiazol

N-(Chloroacetyl)-2-amino-4-methylthiazole is a versatile synthetic intermediate owing to the presence of multiple reactive sites: the electrophilic chloroacetyl group, the nucleophilic 2-amino group, and the thiazole ring itself. These functional groups allow for a wide range of chemical transformations, enabling the synthesis of a diverse array of heterocyclic compounds.

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The chloroacetyl group is highly susceptible to nucleophilic attack, making it a key site for derivatization. The chlorine atom serves as a good leaving group, facilitating reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the core structure.

Common nucleophiles that readily displace the chloride ion include amines, thiols, and alcohols. For instance, reaction with various secondary amines has been employed to synthesize a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov Similarly, condensation with substituted phenols in the presence of a base like potassium carbonate affords corresponding aryloxyacetamide derivatives. ijpsr.comresearchgate.net The chloro group can also be substituted by sulfur nucleophiles, such as in the reaction with sodium salts of N-substituted piperazine (B1678402) dithiocarbamic acids in acetone (B3395972) to yield carbodithioate derivatives. researchgate.net Hydrazine hydrate (B1144303) has also been used as a nucleophile, leading to the formation of a hydrazinoacetylamino intermediate, which can be further derivatized. nih.gov

These substitution reactions are fundamental in expanding the chemical space accessible from N-(Chloroacetyl)-2-amino-4-methylthiazole, providing a straightforward method for creating libraries of related compounds.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Substituted Phenols | K₂CO₃, Acetone | 2-(Aryloxy)-N-(thiazol-2-yl)acetamide derivatives |

| Secondary Amines | Base (e.g., K₂CO₃) | N-(thiazol-2-yl)-2-(substituted-amino)acetamide derivatives |

| N-substituted piperazine dithiocarbamic acid sodium salts | Acetone | 2-((4-substituted-piperazin-1-yl)carbothioylthio)-N-(thiazol-2-yl)acetamide derivatives |

| Hydrazine hydrate | Ethanol (B145695), Reflux | 2-(2-Hydrazinylacetamido)thiazole derivatives |

Reactions Involving the 2-Amino Group (e.g., Schiff base formation, further acylation)

The 2-amino group of the thiazole ring, while acylated, can still participate in further chemical transformations. Further acylation is a possibility, although it can sometimes lead to the formation of mixed or bis-acyl products. nih.govresearchgate.netnih.gov To circumvent this, protection of the amino group, for example with a tert-butyloxycarbonyl (Boc) group, can be a strategic approach before undertaking further synthetic steps. nih.govresearchgate.netnih.gov

The exocyclic amino group of 2-aminothiazole derivatives is known to react with aromatic aldehydes to form Schiff bases, also known as azomethines. researchgate.netijpbs.comchemicalbook.com This reaction typically involves refluxing the aminothiazole and the aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net The resulting imine functionality can then serve as a handle for subsequent transformations. While the primary amino group in N-(Chloroacetyl)-2-amino-4-methylthiazole is already acylated, reactions at the remaining N-H bond of the amide or potential reactions after deacetylation are considerable pathways for derivatization.

Furthermore, reactions with isocyanates and isothiocyanates can lead to the formation of urea (B33335) and thiourea derivatives, respectively. nih.gov For example, 2-aminothiazole derivatives react with phenyl isothiocyanate to yield N-phenylthiourea compounds. nih.gov

Table 2: Reactions at the 2-Amino Moiety

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Aromatic Aldehydes | Schiff Base Formation | N-Benzylidene-2-amino-4-methylthiazole derivatives |

| Acyl Chlorides / Anhydrides | Further Acylation | Di-acylated thiazole derivatives |

| Phenyl Isothiocyanate | Addition | N-Phenylthiourea derivatives |

| Phenyl Isocyanate | Addition | N-Phenylurea derivatives |

Transformations of the Thiazole Ring System

The thiazole ring itself is a stable aromatic system, but it can undergo transformations under specific conditions. While less commonly derivatized than the side chains, the ring can be subject to oxidation or reduction under forcing conditions.

More significant transformations often involve ring-opening reactions, which can be initiated photochemically. mdpi.comsemanticscholar.org Additionally, the thiazole ring can participate in cycloaddition reactions, although this is less common for simple 2-aminothiazole derivatives. nih.gov The electronic properties of the thiazole ring, influenced by the presence of both sulfur and nitrogen atoms, make it a unique heterocyclic system. researchgate.net In some cases, reactions intended for the side chains can lead to unexpected transformations involving the ring, especially under harsh reaction conditions. For instance, mild hydrolysis of related 2-acetamido-4-chlorothiazole has been shown to lead to decomposition with reversion to 2-aminothiazol-4(5H)-one. nih.govresearchgate.netnih.gov

Photochemical Rearrangements and Pathways

The photochemistry of thiazole and its derivatives has been a subject of detailed investigation. nih.gov Studies on 2-amino-4-methylthiazole, the parent amine of the title compound, reveal that upon UV irradiation, the molecule can undergo significant photochemical transformations. mdpi.comsemanticscholar.org

The primary photochemical event is often the cleavage of the thiazole ring. Two main ring-opening photoreaction pathways have been identified:

Cleavage of the S1–C2 bond: This is the major pathway and leads to the formation of a biradical intermediate. This intermediate can then rearrange through hydrogen atom migration to form various products, such as N-(1-sulfanylprop-1-en-2-yl)carbodiimide and N-(2-methylthiiran-2-yl)carbodiimide. mdpi.comsemanticscholar.org

Cleavage of the C4–C5 bond: This is a minor pathway that can also lead to a variety of rearranged products. mdpi.com

Further fragmentation can occur following the initial ring cleavage. For example, cleavage of the S1–C2 bond followed by disruption of the N3–C4 bond can produce cyanamide (B42294) and a biradical that transforms into 2-methylthiirene. mdpi.comsemanticscholar.org These photochemical pathways highlight the potential for N-(Chloroacetyl)-2-amino-4-methylthiazole to undergo complex rearrangements and fragmentations when exposed to UV light, leading to a diverse array of products. This photosensitivity is an important consideration in the handling and application of this compound.

Spectroscopic and Advanced Analytical Characterization of N Chloroacetyl 2 Amino 4 Methylthiazol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within N-(Chloroacetyl)-2-amino-4-methylthiazole.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of N-(Chloroacetyl)-2-amino-4-methylthiazole is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. Analysis of the FTIR spectrum of the precursor, 2-amino-4-methylthiazole (B167648), reveals key vibrational modes that are modified upon chloroacetylation.

Key characteristic absorption bands for N-(Chloroacetyl)-2-amino-4-methylthiazole are predicted based on the analysis of its precursors and related structures. The N-H stretching vibration of the secondary amide is expected in the range of 3200-3300 cm⁻¹. The amide I band, primarily due to C=O stretching, is anticipated to be a strong absorption around 1670-1690 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is expected near 1530-1550 cm⁻¹.

The thiazole (B1198619) ring itself exhibits a series of characteristic vibrations. The C=N stretching vibration within the thiazole ring is typically observed around 1600-1650 cm⁻¹. The C-S stretching vibration can be found in the region of 600-700 cm⁻¹. The presence of the methyl group at the C4 position will show characteristic C-H stretching and bending vibrations. The chloroacetyl group introduces a distinctive C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for N-(Chloroacetyl)-2-amino-4-methylthiazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3300 | N-H Stretching | Amide |

| 2920-2980 | C-H Asymmetric & Symmetric Stretch | Methyl (CH₃) |

| 1670-1690 | C=O Stretching (Amide I) | Amide |

| 1600-1650 | C=N Stretching | Thiazole Ring |

| 1530-1550 | N-H Bending (Amide II) | Amide |

| 1440-1460 | C-H Bending | Methyl (CH₃) |

| 1200-1250 | C-N Stretching | Amide |

| 600-800 | C-Cl Stretching | Chloroacetyl Group |

| 600-700 | C-S Stretching | Thiazole Ring |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For N-(Chloroacetyl)-2-amino-4-methylthiazole, Raman spectroscopy would be particularly useful for observing the C=C and C=N stretching vibrations of the thiazole ring, which are expected to produce strong Raman signals. The C-S stretching vibration is also typically Raman active. The symmetric stretching of the C-Cl bond in the chloroacetyl group would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of N-(Chloroacetyl)-2-amino-4-methylthiazole, providing detailed information about the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of N-(Chloroacetyl)-2-amino-4-methylthiazole will display distinct signals for each type of proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The methylene (B1212753) protons (-CH₂-) of the chloroacetyl group are deshielded by the adjacent carbonyl and chlorine atoms, and their signal is anticipated to be a singlet around δ 4.2-4.5 ppm. The methyl protons (-CH₃) attached to the thiazole ring will likely appear as a singlet in the upfield region, around δ 2.3-2.5 ppm. The proton attached to the C5 position of the thiazole ring (H-5) is expected to resonate as a singlet at approximately δ 6.5-7.0 ppm.

Table 2: Predicted ¹H NMR Spectral Data for N-(Chloroacetyl)-2-amino-4-methylthiazole

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 8.0-9.0 | s (broad) | N-H (Amide) |

| 6.5-7.0 | s | H-5 (Thiazole) |

| 4.2-4.5 | s | -CH₂- (Chloroacetyl) |

| 2.3-2.5 | s | -CH₃ (Methyl) |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(Chloroacetyl)-2-amino-4-methylthiazole will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing around δ 165-170 ppm. The carbon atom of the chloroacetyl methylene group (-CH₂Cl) will be found in the range of δ 40-45 ppm. Within the thiazole ring, the C2 carbon, bonded to two nitrogen atoms, is expected to resonate at approximately δ 158-162 ppm. The C4 carbon, bearing the methyl group, is predicted to be around δ 145-150 ppm, while the C5 carbon will likely appear at δ 110-115 ppm. The methyl carbon (-CH₃) will be observed in the upfield region, around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for N-(Chloroacetyl)-2-amino-4-methylthiazole

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 165-170 | C=O (Amide) |

| 158-162 | C2 (Thiazole) |

| 145-150 | C4 (Thiazole) |

| 110-115 | C5 (Thiazole) |

| 40-45 | -CH₂- (Chloroacetyl) |

| 15-20 | -CH₃ (Methyl) |

Advanced NMR Techniques (e.g., DEPT, HMBC)

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments.

A DEPT-135 experiment would distinguish between CH, CH₂, and CH₃ groups. It would show a positive signal for the methyl carbon (-CH₃) and the C5-H of the thiazole ring, and a negative signal for the methylene carbon (-CH₂-) of the chloroacetyl group. The quaternary carbons (C2 and C4 of the thiazole ring and the carbonyl carbon) would be absent in the DEPT-135 spectrum.

An HMBC experiment would reveal long-range (2- and 3-bond) correlations between protons and carbons. For instance, correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the C2 carbon of the thiazole ring. The methylene protons of the chloroacetyl group would show correlations to the carbonyl carbon. The methyl protons would exhibit a correlation to the C4 carbon of the thiazole ring. These correlations would provide unambiguous confirmation of the connectivity within the N-(Chloroacetyl)-2-amino-4-methylthiazole molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of thiazole derivatives, providing precise information on molecular weight and structural features through fragmentation analysis. Various MS techniques are applied depending on the analytical requirements.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of newly synthesized thiazole derivatives. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the molecular formula, distinguishing between compounds with the same nominal mass. This technique is a standard method for the structural elucidation of novel thiazole-containing compounds. nih.gov For N-(Chloroacetyl)-2-amino-4-methylthiazole, the expected molecular ion peak [M+H]⁺ would be used to verify its molecular weight and confirm its elemental composition against the calculated value. The accuracy of this measurement provides strong evidence for the successful synthesis of the target molecule. nih.gov

Below is a table illustrating typical HRMS data for thiazole derivatives, demonstrating the close correlation between calculated and experimentally found molecular masses.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| Thiazole Derivative 1 | C₁₉H₁₉N₃O₂S₂ | 386.0991 | 386.0997 |

| Thiazole Derivative 2 | C₁₈H₁₆N₄O₄S₂ | 417.0686 | 417.0691 |

This table is representative of data found for thiazole derivatives and illustrates the high accuracy of HRMS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. escholarship.org For many thiazole derivatives, which can be polar and non-volatile, chemical derivatization is often required to make them amenable to GC-MS analysis. nih.gov This process converts the analyte into a more volatile and thermally stable form. nih.gov

Once introduced into the mass spectrometer, the compound undergoes ionization, typically by electron impact (EI), which leads to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern of N-(Chloroacetyl)-2-amino-4-methylthiazole would be expected to show specific cleavages. Characteristic fragments may arise from the loss of the chloroacetyl group, cleavage of the thiazole ring, or loss of smaller radicals like methyl groups. sapub.orgrsc.org The study of these fragmentation pathways provides valuable information for structure elucidation and confirmation. sapub.orgasianpubs.org For instance, the thiazole ring itself can fragment through the cleavage of C-S and N-C bonds, yielding specific ions that are diagnostic for this heterocyclic system. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of N-(Chloroacetyl)-2-amino-4-methylthiazole and its derivatives in various matrices. This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net It is particularly useful for analyzing non-volatile and thermally labile compounds that are not suitable for GC-MS. scispace.com

In a typical LC-MS/MS method for a thiazole derivative, a reversed-phase column (e.g., C18) is used for chromatographic separation. researchgate.net The mobile phase often consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile (B52724). d-nb.infonih.gov Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode, which is well-suited for nitrogen-containing heterocyclic compounds. researchgate.net For quantitative analysis, multiple reaction monitoring (MRM) is employed, where a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity for quantifying trace amounts of the compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govresearchgate.net

For N-(Chloroacetyl)-2-amino-4-methylthiazole, a single-crystal X-ray diffraction study would reveal the planarity of the thiazole ring, a characteristic feature of this aromatic heterocycle. researchgate.netmdpi.com The analysis would also confirm the conformation of the chloroacetyl group relative to the thiazole ring. Furthermore, this technique can identify and characterize intermolecular hydrogen bonds, which are likely to form between the amino group's hydrogen and the nitrogen atom of the thiazole ring or the oxygen atom of the chloroacetyl group of an adjacent molecule. researchgate.net Such structural insights are invaluable for understanding the compound's physical properties and its interactions at a molecular level. The structure of related thiazole derivatives has been successfully elucidated using this method, confirming their molecular geometry and supramolecular assembly. nih.gov

Development and Validation of Analytical Methods for Detection and Quantification

The development and validation of robust analytical methods are critical for the reliable detection and quantification of N-(Chloroacetyl)-2-amino-4-methylthiazole in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of thiazole derivatives due to its accuracy, precision, and robustness. researchgate.net Method development involves optimizing several parameters to achieve good separation and peak shape.

A typical reversed-phase HPLC method for a thiazole compound utilizes a C18 column. d-nb.infonih.gov The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid) and an organic modifier like acetonitrile or methanol. d-nb.inforesearchgate.net The selection of the detection wavelength is based on the UV absorbance maximum of the analyte. d-nb.info

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. mdpi.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.compensoft.net

The table below summarizes typical validation parameters for an HPLC method developed for a thiazole derivative.

| Validation Parameter | Typical Criteria | Example Finding for a Thiazole Derivative |

| Specificity | No interference from blank at the analyte's retention time. | No co-eluting peaks observed. mdpi.com |

| Linearity (R²) | ≥ 0.999 | 0.999 over a concentration range of 0.31–20.00 μg/mL. mdpi.com |

| Accuracy (% Recovery) | 80–120% | Within acceptable limits across tested concentrations. mdpi.com |

| Precision (% RSD) | ≤ 5% | Intra- and inter-day precision within acceptable limits. mdpi.com |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.009 μg/mL. mdpi.com |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.028 μg/mL. mdpi.com |

This table presents representative data compiled from HPLC method validation studies for thiazole-containing compounds. mdpi.com

Sample Preparation and Extraction Strategies in Analytical Research

The accurate analysis of N-(Chloroacetyl)-2-amino-4-methylthiazole and its derivatives is highly dependent on the initial sample preparation and extraction procedures. These steps are crucial for isolating the target analyte from complex matrices, removing interfering substances, and concentrating the analyte to a level suitable for detection by analytical instrumentation. organomation.com The choice of a specific strategy is often dictated by the nature of the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples) and the physicochemical properties of the analyte.

For solid samples, initial processing steps such as grinding and homogenization are employed to ensure the sample is uniform before extraction. organomation.com In synthetic chemistry research, where N-(Chloroacetyl)-2-amino-4-methylthiazole serves as an intermediate, samples are typically taken directly from the reaction mixture. Preparation may involve dissolving the crude product in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), followed by filtration to remove any particulate matter. ijcmas.comgoogle.com

Common extraction techniques applicable to thiazole derivatives include:

Liquid-Liquid Extraction (LLE): This technique is employed to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture might be diluted with water and extracted multiple times with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to isolate the desired thiazole derivative. google.comderpharmachemica.com The organic layers are then combined, washed with brine, and dried over a desiccant like magnesium sulfate (B86663) before the solvent is evaporated. derpharmachemica.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is later eluted with a suitable solvent. This method is particularly useful for preparing environmental samples, such as water, to concentrate trace analytes before analysis. organomation.com

Recrystallization: This is a primary method for purifying solid products. The crude N-(Chloroacetyl)-2-amino-4-methylthiazole product can be dissolved in a hot solvent, such as ethanol, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent. ijcmas.com

The selection of solvents and pH conditions during extraction is critical. For aminothiazole derivatives, which can have basic properties, adjusting the pH of the aqueous phase can influence their partitioning behavior between the aqueous and organic layers, thereby improving extraction efficiency.

Table 1: Overview of Sample Preparation Techniques for Thiazole Derivatives

| Technique | Description | Typical Application | Reference Solvents/Materials |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Isolation from aqueous reaction mixtures or biological fluids. | Ethyl acetate, Dichloromethane, Diethyl ether. derpharmachemica.comasianpubs.orgorgsyn.org |

| Solid-Phase Extraction (SPE) | Analyte concentration and purification by adsorption onto a solid phase. | Clean-up of environmental water samples. organomation.com | C18 columns, various polymeric sorbents. d-nb.inforesearchgate.net |

| Recrystallization | Purification of solid compounds based on solubility differences. | Purification of crude synthetic products. | Ethanol, Methanol. ijcmas.comasianpubs.org |

| Filtration | Removal of solid particles from a liquid or gas. | Removing precipitates or particulates before injection into an analytical instrument. organomation.com | Filter membranes of varying pore sizes. |

Evaluation of Method Parameters (e.g., specificity, limit of detection, limit of quantification)

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. ich.org For compounds like N-(Chloroacetyl)-2-amino-4-methylthiazole, this involves a thorough evaluation of several key performance parameters to ensure the data generated is reliable, reproducible, and accurate. researchgate.net

Specificity and Selectivity

Specificity refers to the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. d-nb.infonih.gov In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. d-nb.info For instance, in the analysis of a novel aminothiazole derivative using LC-MS/MS, specificity was confirmed by observing no significant interference at the retention time of the analyte in blank plasma samples from multiple sources. d-nb.infonih.gov The use of techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net

Limit of Detection (LOD)

The Limit of Detection is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netfda.gov It is the concentration that gives a signal significantly different from the background noise. pjlabs.com The LOD is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1. researchgate.net For analytical procedures, the LOD ensures that the method can reliably distinguish the presence of the analyte from its absence. pjlabs.com

Limit of Quantification (LOQ)

The Limit of Quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netfda.gov The LOQ is a critical parameter for quantitative assays, particularly for trace analysis. A common criterion for the LOQ is a signal-to-noise ratio of 10:1. d-nb.info In the validation of an LC-MS/MS method for an aminothiazole derivative in rat plasma, the lower limit of quantification (LLOQ) was established at 1.22 ng/mL. nih.gov The precision, expressed as the coefficient of variation (%CV), at the LOQ should generally be within 20%. fda.gov The laboratory must verify its established LOQ at least annually or whenever significant changes are made to the analytical procedure. epa.gov

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Common Method of Determination | Typical Acceptance Criterion |

|---|---|---|---|

| Specificity/Selectivity | Ability to measure the analyte in the presence of interferences. d-nb.info | Analysis of blank and spiked matrices; peak purity analysis. | No significant interference at the analyte's retention time. d-nb.info |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. fda.gov | Signal-to-Noise ratio (S/N). researchgate.net | S/N ≥ 3. researchgate.net |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. fda.gov | Signal-to-Noise ratio (S/N); analysis of spiked samples. researchgate.net | S/N ≥ 10; Precision (%CV) ≤ 20%. d-nb.infofda.gov |

The validation of analytical methods for N-(Chloroacetyl)-2-amino-4-methylthiazole and its derivatives underpins the quality of research data. By employing robust sample preparation techniques and rigorously evaluating method parameters like specificity, LOD, and LOQ, researchers can ensure that their findings are both accurate and reliable.

Computational Chemistry and in Silico Investigations of N Chloroacetyl 2 Amino 4 Methylthiazol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the chemical properties of molecules. These methods provide a foundational understanding of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. iosrjournals.org For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G), are utilized to optimize molecular geometry and compute electronic properties. irjweb.comnih.gov These calculations help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. iosrjournals.org

The electronic properties derived from DFT, known as global reactivity descriptors, quantify the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). iosrjournals.orgirjweb.com A high chemical hardness, for instance, implies high stability and low chemical reactivity. irjweb.com The analysis of these parameters provides a theoretical basis for predicting the behavior of N-(Chloroacetyl)-2-amino-4-methylthiazole in chemical reactions.

Table 1: Key Global Reactivity Descriptors Calculated via DFT The following table explains the significance of common descriptors derived from DFT calculations.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. iosrjournals.orgirjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; high hardness indicates high stability. iosrjournals.orgirjweb.com |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness; high softness indicates high reactivity. iosrjournals.org |

| Electrophilicity Index | ω | χ2/(2η) | Measures the propensity of a species to accept electrons. iosrjournals.org |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. iosrjournals.orgirjweb.com The HOMO-LUMO gap can also determine the wavelengths of light a molecule can absorb, relating to its optical properties. ossila.com For thiazole derivatives, DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution, thereby predicting the most probable sites for electron transfer. mdpi.comresearchgate.net

Predictive In Silico Tools for Biological Activity Screening (e.g., PASS)

In the realm of computational chemistry, predictive in silico tools play a pivotal role in the early stages of drug discovery and development by forecasting the biological activity spectra of chemical compounds. One such prominent tool is PASS (Prediction of Activity Spectra for Substances), a computer program that estimates the probable biological activities of a compound based on its structural formula. While specific PASS analysis data for N-(Chloroacetyl)-2-amino-4-methylthiazole is not extensively detailed in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives has been the subject of numerous in silico investigations, providing insights into their potential therapeutic applications.

The PASS algorithm operates by comparing the structure of a query molecule with a large training set of known biologically active substances. The output is a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. A higher Pa value suggests a greater likelihood of the compound exhibiting a particular activity. This approach allows for the rapid screening of virtual libraries of compounds and the identification of promising candidates for further experimental validation.

For 2-aminothiazole derivatives, in silico studies have been instrumental in elucidating their potential as anticancer, antimicrobial, and anti-inflammatory agents. These computational models often explore the quantitative structure-activity relationships (QSAR), where the biological activity is correlated with the physicochemical properties and structural features of the compounds. Molecular docking studies are also frequently employed to simulate the interaction of these derivatives with specific biological targets, such as enzymes and receptors, thereby predicting their mechanism of action at a molecular level.

The predicted biological activities for the general class of 2-aminothiazole derivatives, based on various in silico methods, are summarized in the table below. It is important to note that these are predictions and require experimental validation.

| Predicted Biological Activity | In Silico Method(s) Employed | Potential Therapeutic Application |

|---|---|---|

| Anticancer | QSAR, Molecular Docking | Oncology |

| Antimicrobial | QSAR, Molecular Docking | Infectious Diseases |

| Anti-inflammatory | Molecular Docking | Inflammatory Disorders |

| Antioxidant | QSAR | Diseases associated with oxidative stress |

These in silico predictions serve as a valuable guide for prioritizing research efforts and designing new derivatives of N-(Chloroacetyl)-2-amino-4-methylthiazole with enhanced biological activities. The integration of computational and experimental approaches is crucial for accelerating the discovery of novel therapeutic agents.

Structure Activity Relationship Sar Studies of N Chloroacetyl 2 Amino 4 Methylthiazol Derivatives

General Principles of SAR Applied to Thiazole (B1198619) and Chloroacetamide Scaffolds

The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring. Generally, the introduction of different functional groups at the C2, C4, and C5 positions can significantly modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, which can influence its binding affinity to target proteins. Conversely, electron-withdrawing groups can decrease the basicity of the ring.

Impact of the Chloroacetyl Moiety on Biological Efficacy

The chloroacetyl group attached to the 2-amino position of the 4-methylthiazole (B1212942) core plays a pivotal role in the biological activity of this class of compounds. This moiety is a highly reactive electrophile due to the presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group. This reactivity allows N-(Chloroacetyl)-2-amino-4-methylthiazole and its derivatives to act as alkylating agents, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes or on the surface of other proteins. nih.gov This covalent interaction can lead to irreversible inhibition of the target protein, which is a mechanism of action for many potent enzyme inhibitors.

Influence of Substituents on the Thiazole Ring (e.g., methyl group at C4, variations at C5, modifications at C2)

Substituents on the thiazole ring of N-(Chloroacetyl)-2-amino-4-methylthiazole derivatives have a profound impact on their biological activity.

Methyl Group at C4: The methyl group at the C4 position of the thiazole ring is a key feature of the parent compound. This small alkyl group can influence the molecule's lipophilicity, steric profile, and electronic properties. An increase in lipophilicity can enhance membrane permeability, allowing the compound to better penetrate cells and reach intracellular targets. The methyl group, being an electron-donating group, can also modulate the reactivity of the thiazole ring and the adjacent chloroacetylamino group. In some studies on 2-aminothiazole (B372263) derivatives, the presence of a methyl group at C4 has been shown to be beneficial for certain biological activities, while in others, its removal or replacement with other groups leads to improved potency. nih.gov

Variations at C5: The C5 position of the thiazole ring is a common site for modification in SAR studies. The introduction of various substituents at this position can significantly alter the biological activity profile of the molecule. For instance, the introduction of bulky or aromatic groups at C5 can lead to enhanced binding to the target protein through additional hydrophobic or van der Waals interactions. Conversely, the introduction of polar groups can improve water solubility and alter the pharmacokinetic properties of the compound. SAR studies on other 2-aminothiazole series have shown that substitution at the C5 position with different groups can lead to a wide range of biological responses, from increased anticancer activity to enhanced antimicrobial effects.

Modifications at C2: The 2-amino group, to which the chloroacetyl moiety is attached, is another critical point for modification. While the chloroacetyl group itself is important for reactivity, further modifications to the acetamide (B32628) part can fine-tune the biological activity. For example, replacing the chlorine atom with other leaving groups or different substituents can alter the reactivity and selectivity of the compound. Furthermore, modifications to the linker between the thiazole ring and the reactive group can influence the molecule's flexibility and its ability to adopt the optimal conformation for binding to its target.

The following table summarizes the anticancer activity of some N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against the MCF-7 breast cancer cell line, illustrating the impact of substituents.

| Compound | Substituent on acetamide nitrogen | IC50 (µM) against MCF-7 |

| d6 | 4-fluorophenylamino | 38.0 |

| d7 | 4-methylphenylamino | 40.6 |

| 5-Fluorouracil (Standard) | - | 5.2 |

Data sourced from reference nih.gov

Stereochemical Considerations and Their Effect on Activity

Stereochemistry plays a fundamental role in the interaction of small molecules with their biological targets, which are themselves chiral. While N-(Chloroacetyl)-2-amino-4-methylthiazole itself is achiral, the introduction of chiral centers through substitution on the thiazole ring or on the chloroacetyl moiety can lead to the formation of enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

For instance, if a chiral substituent is introduced at the C5 position of the thiazole ring, the resulting enantiomers may bind with different affinities to a chiral receptor or the active site of an enzyme. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. This stereoselectivity is a well-established principle in pharmacology and drug design.

Although specific studies on the stereochemical aspects of N-(Chloroacetyl)-2-amino-4-methylthiazole derivatives are not extensively reported in the reviewed literature, the general principles of stereochemistry in drug action strongly suggest that if chiral derivatives of this compound were synthesized, their biological activity would likely be stereodependent. The three-dimensional arrangement of atoms is critical for the precise molecular recognition events that govern drug-target interactions. Therefore, the synthesis and biological evaluation of individual stereoisomers would be a crucial step in the development of any chiral derivative of N-(Chloroacetyl)-2-amino-4-methylthiazole as a therapeutic agent.

Mechanistic and in Vitro Biological Investigations of N Chloroacetyl 2 Amino 4 Methylthiazol and Its Analogs

Antimicrobial Activity Research

N-(Chloroacetyl)-2-amino-4-methylthiazole and its derivatives have been identified as a significant class of compounds with notable antibacterial properties. The core 2-aminothiazole (B372263) structure is a recognized scaffold in medicinal chemistry, known to be a component of various biologically active molecules, including some antibiotics. nih.govmdpi.com The addition of the chloroacetyl group is a key structural feature that enhances its reactivity and potential for interacting with biological targets.

In vitro studies have demonstrated the efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Analogs of this compound have been synthesized and screened for their antibacterial activity against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netresearchgate.net The mechanism of action is believed to involve the inhibition of essential bacterial enzyme systems, which ultimately leads to cell death. The electrophilic nature of the chloroacetyl group makes it reactive towards nucleophilic residues within the active sites of bacterial enzymes, potentially leading to irreversible inhibition.

Structure-activity relationship (SAR) studies on related thiazole (B1198619) derivatives have shown that substitutions on the thiazole ring can significantly influence the spectrum and potency of antibacterial activity. While some derivatives show broad-spectrum activity, others exhibit more selective inhibition against either Gram-positive or Gram-negative strains. nih.govscielo.br For instance, certain novel aminothiazole-oximepiperidone cephalosporins have been shown to effectively inhibit a variety of Gram-negative bacteria. nih.gov

Table 1: Representative Antibacterial Activity of Thiazole Derivatives This table is illustrative and compiles data from various studies on different thiazole analogs to show representative findings.

| Compound Type | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Aminothiazole Derivative | Shigella dysenteriae | MIC: 125 µg/ml | nih.gov |

| Aminothiazole Derivative | Proteus mirabilis | MIC: 1000 µg/ml | nih.gov |

| Aminothiazole Derivative | Listeria monocytogenes | MIC: 1000 µg/ml | nih.gov |

| Amino-naphthoquinone | Staphylococcus aureus | MIC: 31.2 µg/mL | scielo.br |

| Amino-naphthoquinone | Bacillus cereus | MIC: 31.2 µg/mL | scielo.br |

| Cephalosporin Analog (10a) | Gram-negative bacteria | Comparable to ceftazidime | nih.gov |

Derivatives of 2-aminothiazole, including N-acetylated forms, have been investigated for their potential as antifungal agents. Research has demonstrated that these compounds can be effective against a variety of human pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus flavus. researchgate.net

The antifungal activity of these compounds is often evaluated in vitro to determine their minimum inhibitory concentration (MIC). Studies on various N-acetyl phenothiazines, which share structural similarities in terms of the N-acetyl group, have shown that compounds with a chlorine or bromine atom on the acetyl group are particularly promising. researchgate.net These halogenated derivatives exhibited activity comparable to clinically used antifungal drugs like fluconazole. researchgate.net The mechanism is thought to involve the disruption of essential fungal cellular processes, similar to the antibacterial mode of action.

Structure-activity relationship studies are crucial in this area. For example, research on a series of aminothiazole derivatives against Histoplasma capsulatum and Cryptococcus neoformans found that specific substitutions at the 2- and 5-positions of the thiazole ring were critical for high antifungal activity, while modifications at other positions could decrease efficacy. nih.gov This highlights the importance of the specific chemical structure in determining the antifungal potency and spectrum of these analogs.

Table 2: Representative Antifungal Activity of Thiazole Analogs This table is illustrative, compiling data from various studies on related thiazole compounds to show representative findings.

| Compound Family | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| N-haloacetyl phenothiazines | Cryptococcus neoformans | Active | researchgate.net |

| N-haloacetyl phenothiazines | Candida albicans | Active | researchgate.net |

| N-haloacetyl phenothiazines | Aspergillus spp. | Active | researchgate.net |

| Aminothiazole derivatives | Candida albicans | Moderate to good activity | mdpi.com |

| Aminothiazole derivatives | Aspergillus niger | Moderate to good activity | mdpi.com |

| Synthesized Thiazole Derivatives | Candida albicans | Significant inhibition | researchgate.net |

| Synthesized Thiazole Derivatives | Aspergillus flavus | Significant inhibition | researchgate.net |

The 2-aminothiazole scaffold is a promising template for the development of new agents against Mycobacterium tuberculosis. nih.govnih.govscispace.com The emergence of drug-resistant tuberculosis strains necessitates new drugs that act on novel molecular targets. nih.govscispace.comresearchgate.net

One key target that has been explored is the β-ketoacyl-acyl carrier protein synthase III (mtFabH). nih.govnih.govscispace.com This enzyme is critical for the fatty acid biosynthesis pathway (FAS-II) in M. tuberculosis, which is essential for producing mycolic acids, a unique and vital component of the mycobacterial cell wall. nih.gov Analogs of N-(Chloroacetyl)-2-amino-4-methylthiazole, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, have been shown to inhibit mtFabH with an IC50 in the micromolar range. nih.govnih.govscispace.com The electrophilic haloacetyl group is hypothesized to form a covalent bond with a cysteine residue in the enzyme's active site. researchgate.net

Interestingly, some 2-aminothiazole-4-carboxylate derivatives display potent activity against the whole M. tuberculosis organism but show no activity against the isolated mtFabH enzyme. nih.govnih.govscispace.com This suggests that these compounds may act on other molecular targets within the bacterium. nih.gov While RmlC has been mentioned as a potential target in the broader context of antimicrobial drug discovery, specific studies directly linking N-(Chloroacetyl)-2-amino-4-methylthiazole or its close analogs to RmlC inhibition are less documented in the provided results. The primary identified target for this class of compounds in the context of antitubercular activity remains mtFabH. nih.govnih.govscispace.comresearchgate.net

Antineoplastic and Antiproliferative Activity Research

The N-(Chloroacetyl)-2-amino-4-methylthiazole scaffold and its analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines. nih.gov In vitro studies are fundamental in determining the antiproliferative activity of these compounds, typically by measuring the IC50 (the concentration required to inhibit cell growth by 50%). nih.gov

Thiazole-based compounds have been evaluated against various cancer cell lines, including those for lung (A549), cervical (HeLa), and breast (MCF-7) cancer. nih.govrsc.org For example, novel aminothiazole-paeonol derivatives showed potent activity against AGS (gastric adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net Similarly, other 2-aminothiazole derivatives have shown promising IC50 values against human glioma (SHG-44) and lung cancer (H1299) cell lines. nih.gov

The incorporation of different chemical moieties, such as amino acids, onto the thiazole framework has been shown to enhance cytotoxic activity compared to the parent 2-aminothiazole structure. nih.govrsc.org This molecular hybridization strategy is a key area of research for developing more potent and selective anticancer agents. rsc.org The introduction of electron-withdrawing groups on the thiazole ring has also been noted to enhance cytotoxicity.

Table 3: Illustrative In Vitro Cytotoxicity of Thiazole Analogs in Human Cancer Cell Lines This table compiles representative data on various thiazole derivatives to demonstrate the scope of their antiproliferative activity.

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrid | A549 (Lung) | 2.07–8.51 μM | rsc.org |

| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07–8.51 μM | rsc.org |

| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07–8.51 μM | rsc.org |

| 2-aminothiazole derivative | H1299 (Lung) | 4.89 µM | nih.gov |

| 2-aminothiazole derivative | SHG-44 (Glioma) | 4.03 µM | nih.gov |

| Aminothiazole-paeonol derivative | AGS (Gastric) | Potent activity reported | researchgate.net |

| Aminothiazole-paeonol derivative | HT-29 (Colon) | Potent activity reported | researchgate.net |

The anticancer effects of N-(Chloroacetyl)-2-amino-4-methylthiazole analogs are attributed to their interference with fundamental cellular processes, leading to cancer cell death. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. epa.govnih.gov

Apoptosis Induction: Many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. epa.gov This process is often confirmed by observing DNA fragmentation and is mediated through signaling pathways involving caspases. epa.govsemanticscholar.org For example, certain hybrid compounds were found to induce apoptosis in HL-60 leukemia cells through a caspase-dependent mitochondrial pathway. semanticscholar.org

Cell Cycle Arrest: A common mechanism of action for antiproliferative compounds is the disruption of the cell cycle. nih.gov Thiazole-based compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase. semanticscholar.orgnih.govmdpi.com This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. nih.govsemanticscholar.orgmdpi.com The arrest at the G2/M phase is often linked to the modulation of regulatory proteins like cyclins. epa.govsemanticscholar.org

Tubulin Polymerization Inhibition: A significant molecular target for many thiazole-based anticancer agents is tubulin. nih.govnih.gov Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. epa.govnih.govnih.gov This mechanism is shared by well-known chemotherapy agents and is a validated strategy in cancer therapy. nih.gov For instance, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, was shown to be a potent inhibitor of tubulin polymerization, causing G2/M arrest and mitotic catastrophe in cancer cells. nih.gov

Enzyme Inhibition Studies in Cancer Pathways (e.g., Casein Kinase 2 (CK2))

The protein kinase CK2 holds a unique position within the human kinome, as a significant portion of the cellular phosphoproteome can be attributed to its activity. nih.gov This ubiquitously expressed kinase is implicated in the activation of multiple pro-oncogenic pathways crucial for cell proliferation, differentiation, and survival. nih.gov Overexpression of CK2 has been linked to a poor prognosis in various cancers, including prostate, breast, gastric, and renal cell carcinomas. nih.gov CK2 promotes cell survival and provides anti-apoptotic signals by interfering with pathways such as NF-κB, Wnt, and Akt. nih.gov This critical role as a cancer driver makes CK2 an attractive target for therapeutic intervention, and its inhibition has been shown to be an effective strategy for inducing tumor regression. nih.gov

Research into inhibitors has led to the development of compounds based on the 2-aminothiazole scaffold. Structure-activity relationship (SAR) studies on a series of 4-(4-phenylthiazol-2-ylamino) benzoic acid derivatives identified a novel allosteric site on the catalytic α-subunit of CK2. nih.gov Guided by binding models, structural optimizations led to the identification of a lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, which demonstrated submicromolar potency against purified CK2α. nih.gov This compound was shown to induce apoptosis and cell death in 786-O renal cell carcinoma cells and inhibited STAT3 activation more potently than the ATP-competitive drug candidate CX-4945. nih.gov The potency of these allosteric ligands was observed to vary depending on the specific substrate, highlighting the druggability of this novel allosteric pocket for developing efficient and selective CK2 inhibitors. nih.gov

| Compound | CK2α Inhibition (IC₅₀) | 786-O Cell Line (EC₅₀) | STAT3 Inhibition (EC₅₀) |

|---|---|---|---|

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | 0.6 µM | 5 µM | 1.6 µM |

| CX-4945 (Reference) | - | - | 5.3 µM |

Anti-inflammatory Activity Research

The 2-aminothiazole scaffold is a core structural component in many compounds investigated for a wide range of biological activities, including anti-inflammatory effects. mdpi.comnih.gov Inflammation is a biological process linked to various conditions, and key enzymes in this process, such as cyclooxygenases (COX) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs. mdpi.com These enzymes are responsible for the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are key inflammatory mediators. mdpi.comnih.gov

In Vitro Evaluation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Derivatives of 2-aminothiazole have been systematically designed and evaluated as inhibitors of COX-1 and COX-2 enzymes. rsc.org In one study, a novel series of 2-aminothiazole derivatives was synthesized and screened for their inhibitory effects. rsc.org All tested compounds showed inhibitory activity against both COX-1 and COX-2. rsc.org This dual inhibition is a characteristic of many traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The search for new anti-inflammatory agents often focuses on dual inhibitors of both the COX and LOX pathways, which may offer therapeutic advantages and improved safety profiles compared to conventional NSAIDs. mdpi.com

The results from the in vitro screening of these 2-aminothiazole derivatives against ovine COX-1 and human recombinant COX-2 are detailed below.

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |

|---|---|---|

| Compound 5a | 3.45 | 0.17 |

| Compound 17 | 1.00 | 0.09 |

| Compound 21 | 6.34 | 0.71 |

| Compound 23b | 2.76 | 0.14 |

Identification of Specific Molecular Targets in Inflammatory Pathways

The primary molecular targets for many anti-inflammatory agents are the COX and LOX enzymes. mdpi.com Research into thiazole-based compounds has confirmed COX-1 and COX-2 as key targets. For instance, a series of 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were evaluated and found to be active against COX-1, which was identified as the main molecular target for their anti-inflammatory activity. mdpi.com

Beyond direct enzyme inhibition, the anti-inflammatory effects of related heterocyclic structures, such as benzothiazole (B30560) derivatives, have been linked to the modulation of other critical components of inflammatory signaling cascades. Studies in hepatocellular carcinoma cells have shown that 2-substituted benzothiazole derivatives can suppress inflammatory processes by targeting the NF-κB/COX-2/iNOS pathway. turkjps.org The activation of the transcription factor NF-κB is intricately linked with inflammation and cell proliferation in cancer, and it regulates the expression of inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS). turkjps.org The ability of these compounds to modulate this pathway indicates that their anti-inflammatory mechanism extends to the transcriptional regulation of key pro-inflammatory genes. turkjps.org

Other Targeted Biological Activities (e.g., Renin Inhibition)

The 2-aminothiazole moiety has also been incorporated into compounds designed to target other specific enzymes, such as renin. nih.gov Renin is the rate-limiting enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. nih.gov Inhibition of this enzyme is an attractive strategy for managing hypertension. nih.gov

A series of renin inhibitors was synthesized incorporating a 2-amino-4-thiazolyl group at the P2 position of the inhibitor. nih.gov These derivatives were found to be potent inhibitors of monkey renin in vitro. nih.gov Furthermore, they demonstrated selectivity, as they only weakly inhibited the related aspartic proteinase, bovine cathepsin D. nih.gov Several of these compounds exhibited oral blood pressure-lowering activity in high-renin normotensive monkeys, with one derivative, PD 134672, selected for further evaluation due to its superior efficacy and duration of action. nih.gov

| Compound | Monkey Renin Inhibition (IC₅₀, nM) | Bovine Cathepsin D Inhibition (% Inhibition at 10⁻⁵ M) |

|---|---|---|

| Analog 1 | 1.2 | 10 |

| Analog 2 | 2.8 | 15 |

| Analog 3 (PD 134672) | 0.7 | 13 |

| Analog 4 | 1.5 | 12 |

Potential Research Applications and Future Directions for N Chloroacetyl 2 Amino 4 Methylthiazol

Development as Chemical Probes for Biological Pathway Elucidation

The utility of N-(Chloroacetyl)-2-amino-4-methylthiazol as a precursor for chemical probes stems from the high reactivity of its chloroacetyl group. This functional group acts as an electrophile, readily undergoing nucleophilic substitution reactions with various biological macromolecules, such as proteins and enzymes. This reactivity allows for the covalent labeling of specific targets, a key feature of effective chemical probes.

By incorporating reporter tags (e.g., fluorescent dyes or biotin) into the N-(Chloroacetyl)-2-amino-4-methylthiazol structure, researchers can synthesize tool compounds to investigate complex biological systems. These probes can be used to:

Identify and validate drug targets: By observing which proteins the probe binds to, scientists can identify potential targets for new therapeutic agents.

Elucidate enzyme mechanisms: The compound's derivatives can serve as activity-based probes to covalently modify and inhibit specific enzymes, helping to unravel their roles in cellular signaling pathways. For instance, its derivatives have been studied for their ability to inhibit bacterial enzyme systems.

Visualize cellular processes: Fluorescently tagged derivatives can be used in cellular imaging to track the localization and dynamics of their target proteins in real-time.

The 2-aminothiazole (B372263) core is a common feature in many biologically active compounds, suggesting that probes derived from N-(Chloroacetyl)-2-amino-4-methylthiazol could be designed to interact with a wide range of biological targets, including kinases, proteases, and metabolic enzymes involved in various disease pathways.

Investigation in Agrochemical Research (e.g., as potential pesticides or herbicides)

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of agrochemicals, including fungicides and insecticides. clchemicals.comnih.gov N-(Chloroacetyl)-2-amino-4-methylthiazol serves as a key intermediate in the synthesis of these active ingredients. Its derivatives have been investigated for various applications in crop protection.

Fungicidal and Bactericidal Applications: Research has demonstrated that derivatives of 2-aminothiazole exhibit significant antimicrobial properties. nih.gov By modifying the N-(Chloroacetyl)-2-amino-4-methylthiazol molecule, novel compounds can be synthesized and screened for activity against phytopathogenic bacteria and fungi. For example, 2-Amino-4-methylbenzothiazole, a related compound, is a crucial intermediate for the fungicide Tricyclazole, used to control rice blast. nbinno.com This highlights the potential of the thiazole (B1198619) ring system in creating effective fungicides.

Herbicidal Potential: The chloroacetyl moiety in N-(Chloroacetyl)-2-amino-4-methylthiazol is particularly significant for herbicidal research. Chloroacetamide herbicides are a major class of agrochemicals used to control annual grasses and some broadleaf weeds. researchgate.net Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants, which disrupts cell division and growth, ultimately preventing weed emergence. researchgate.netresearchgate.net

The investigation into N-(Chloroacetyl)-2-amino-4-methylthiazol in this area involves using it as a starting material to create new molecules that retain the chloroacetamide functional group while incorporating the thiazole ring to potentially enhance efficacy, selectivity, or the spectrum of controlled weeds. benthamdirect.comasianpubs.org Studies have shown that various thiazole derivatives exhibit good herbicidal activities. benthamdirect.com

| Agrochemical Class | Target/Mode of Action | Relevance of N-(Chloroacetyl)-2-amino-4-methylthiazol | Example Weeds/Pathogens Controlled |

|---|---|---|---|

| Herbicides | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis researchgate.netresearchgate.net | The chloroacetamide group is a known inhibitor; the thiazole moiety can be modified to improve properties. | Annual grasses (e.g., Digitaria sanguinalis, Echinochloa crus-galli) and small-seeded broadleaf weeds. researchgate.net |